4-Chlorobenzophenone

Description

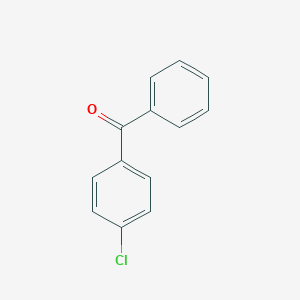

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVRJVHOJNYEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051687 | |

| Record name | 4-Chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white solid; [HSDB] Off-white crystalline powder; [MSDSonline] | |

| Record name | 4-Chlorobenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3292 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

332 °C | |

| Record name | 4-CHLOROBENZOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2740 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, ether, and acetone; slightly soluble in carbon tetrachloride, Soluble in benzene | |

| Record name | 4-CHLOROBENZOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2740 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00011 [mmHg] | |

| Record name | 4-Chlorobenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3292 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from alcohol, White to off-white, crystalline powder | |

CAS No. |

134-85-0 | |

| Record name | 4-Chlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLOROBENZOPHENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (4-chlorophenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIH1IZ728U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLOROBENZOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2740 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

78 °C | |

| Record name | 4-CHLOROBENZOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2740 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chlorobenzophenone, a key chemical intermediate in various industrial and pharmaceutical applications. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role in drug development, presenting data in a clear and accessible format for researchers and professionals.

Core Properties of this compound

This compound, also known as p-Chlorobenzophenone, is an aromatic ketone with the chemical formula C₁₃H₉ClO.[1] It presents as a white to off-white crystalline powder.[1][2][3]

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 216.66 g/mol | [1][2][4][5] |

| Melting Point | 74-78 °C | [1][2][3][4] |

| Boiling Point | 332 °C (at 760 mmHg) | [2] |

| 195-196 °C (at 17 mmHg) | [4][7] | |

| Appearance | White to off-white crystalline solid/powder | [1][2][3] |

| Solubility | Soluble in ethanol, ether, acetone, benzene, methanol, and ethyl acetate. Slightly soluble in carbon tetrachloride and chloroform. Insoluble in water. | [1][2][8][9][10] |

| Vapor Pressure | 0.00011 mmHg | [2] |

| Flash Point | 143 °C | [7][10] |

Structural Information

| Identifier | Value | Source(s) |

| Linear Formula | ClC₆H₄COC₆H₅ | [4] |

| SMILES | Clc1ccc(cc1)C(=O)c2ccccc2 | [4] |

| InChI | 1S/C13H9ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H | [4] |

| InChI Key | UGVRJVHOJNYEHR-UHFFFAOYSA-N | [4] |

Synthesis and Purification Protocols

The most common laboratory and industrial synthesis of this compound is achieved through the Friedel-Crafts acylation of benzene with 4-chlorobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Detailed Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Benzene

-

4-Chlorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (solvent)

-

Hydrochloric acid (HCl), dilute solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a stirrer and a reflux condenser, dissolve 4-chlorobenzoyl chloride in dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride to the solution while stirring.

-

Add benzene dropwise to the reaction mixture.

-

After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture into a beaker containing ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane-ethyl acetate eluent system.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methodologies

Quality control and analysis of this compound are crucial for its use in pharmaceutical and other high-purity applications. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method.

Detailed Experimental Protocol: HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column

Mobile Phase:

-

A mixture of acetonitrile and water (e.g., 60:40 v/v)

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the test substance in the mobile phase.

-

Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

-

Set the UV detector to a wavelength of 257 nm.[5]

-

Inject the standard solution and then the sample solution into the HPLC system.

-

Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

Other analytical techniques include Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation.

Role in Drug Development and Biological Significance

This compound is a significant molecule in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of a variety of drugs.[1][11] Its applications include the manufacturing of:

-

Antihistamines: It is a building block for certain antihistamine compounds.[1][11]

-

Antidepressants: It is used in the synthesis of some selective serotonin reuptake inhibitors (SSRIs).[1][11]

-

Antipsychotics: The compound is an intermediate in the production of specific antipsychotic medications.[1][11]

Furthermore, this compound is a known human metabolite of several widely used antihistamines, including Cetirizine, Clemastine, and Meclizine.[2] In the metabolism of these drugs, it is formed through processes like O-dealkylation.

Caption: Metabolic pathway showing this compound as a metabolite of common antihistamines.

Stability and Safety

Stability: this compound is stable under normal storage conditions.[6][9] It should be stored in a tightly closed container in a dry and well-ventilated place.[12] Conditions to avoid include exposure to incompatible materials such as strong oxidizing agents.[6][9] Hazardous decomposition products under fire conditions include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[6][9]

Safety: this compound may cause skin, eye, and respiratory irritation.[6][13] It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][14] In case of contact, rinse the affected area with plenty of water.[13][14]

References

- 1. docsity.com [docsity.com]

- 2. Page loading... [guidechem.com]

- 3. CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone - Google Patents [patents.google.com]

- 4. Preparation method of 4-chlorobenzhydrol - Eureka | Patsnap [eureka.patsnap.com]

- 5. This compound: Biochemistry, Applications and Analytical Methods_Chemicalbook [chemicalbook.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. This compound | 134-85-0 | Benchchem [benchchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 12. This compound | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. byjus.com [byjus.com]

- 14. Experimental Chemistry II [sites.science.oregonstate.edu]

Synthesis of 4-Chlorobenzophenone: A Technical Guide for Laboratory Applications

Abstract

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of 4-Chlorobenzophenone, a key intermediate in the pharmaceutical and chemical industries. The document details the prevalent synthetic methodology, the Friedel-Crafts acylation, offering two primary routes. A thorough experimental protocol is provided, alongside a comparative analysis of reaction parameters and their impact on yield and purity. This guide is intended for researchers, scientists, and professionals in drug development, offering a practical resource for the efficient and safe laboratory preparation of this compound.

Introduction

This compound is a versatile chemical intermediate with significant applications in organic synthesis. Its utility spans the production of photoinitiators, UV absorbers, and, most notably, as a precursor in the synthesis of various pharmaceutical compounds. The structural motif of this compound, featuring a diaryl ketone with a chlorine substituent, imparts specific reactivity that is leveraged in the construction of more complex molecular architectures.

This guide focuses on the well-established Friedel-Crafts acylation as the primary method for the laboratory synthesis of this compound. This electrophilic aromatic substitution reaction offers a reliable and scalable approach to obtaining the target compound. Two principal variations of this method are discussed: the acylation of benzene with 4-chlorobenzoyl chloride and the acylation of chlorobenzene with benzoyl chloride, both catalyzed by a Lewis acid, typically anhydrous aluminum chloride.

Synthetic Routes via Friedel-Crafts Acylation

The Friedel-Crafts acylation remains the most common and efficient method for preparing this compound in a laboratory setting. The reaction involves the introduction of an acyl group onto an aromatic ring. The general mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

Route A: Acylation of Benzene with 4-Chlorobenzoyl Chloride

In this route, benzene is acylated using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride. This method is often preferred due to the higher reactivity of benzene compared to chlorobenzene, which can lead to higher yields and cleaner reactions.

Route B: Acylation of Chlorobenzene with Benzoyl Chloride

Alternatively, this compound can be synthesized by the acylation of chlorobenzene with benzoyl chloride. The chlorine atom is an ortho-, para-directing deactivator, leading to the formation of both 2-chlorobenzophenone and this compound. However, the para-isomer is the major product due to steric hindrance at the ortho position.[1] Separation of these isomers is a critical step in the purification process.

Comparative Data on Synthetic Routes

The choice of synthetic route can influence the reaction yield and the purity of the final product. The following table summarizes typical yields reported in the literature for the Friedel-Crafts synthesis of substituted benzophenones, providing an insight into the expected outcomes.

| Route | Aromatic Substrate | Acylating Agent | Catalyst | Reported Yield (%) | Reference |

| A | Benzene | 4-Chlorobenzoyl Chloride | AlCl₃ | Up to 90% | [2] |

| B | Chlorobenzene | Benzoyl Chloride | AlCl₃ | 84-97% (p-isomer) | [1] |

| - | Toluene | 4-Chlorobenzoyl Chloride | AlCl₃ | Not Specified | [3] |

| - | Bromobenzene | Benzoyl Chloride | AlCl₃ | 54.3% | |

| - | Toluene | Benzoyl Chloride | AlCl₃ | 70.56% | |

| - | Ethoxybenzene | 4-Chlorobenzoyl Chloride | AlCl₃ | 25% |

Note: Yields can vary significantly based on reaction conditions, scale, and purification methods.

Detailed Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation (Route A)

This protocol details the synthesis of this compound from benzene and 4-chlorobenzoyl chloride.

4.1. Materials and Reagents

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Benzene (C₆H₆)

-

4-Chlorobenzoyl Chloride (C₇H₄Cl₂O)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol or Methanol for recrystallization

-

Ice

4.2. Equipment

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

4.3. Reaction Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (1.1 to 1.3 equivalents). Suspend the AlCl₃ in a minimal amount of anhydrous dichloromethane.

-

Addition of Reactants: Cool the flask in an ice bath. Slowly add a solution of 4-chlorobenzoyl chloride (1 equivalent) in anhydrous benzene (acting as both reactant and solvent) to the stirred suspension via a dropping funnel. Maintain the temperature of the reaction mixture between 0-5 °C during the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine all organic layers.

-

Washing: Wash the combined organic layers sequentially with water, a saturated solution of sodium bicarbonate, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent. Remove the solvent using a rotary evaporator to obtain the crude product.

4.4. Purification

-

Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or methanol. Dissolve the crude product in a minimum amount of hot solvent. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven.

Visualizing the Process

Reaction Pathway

The following diagram illustrates the chemical transformation in the Friedel-Crafts acylation for the synthesis of this compound.

Caption: Friedel-Crafts acylation of benzene.

Experimental Workflow

The logical flow of the synthesis and purification process is depicted in the diagram below.

Caption: Synthesis and purification workflow.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₁₃H₉ClO |

| Molecular Weight | 216.66 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 75-78 °C |

| Boiling Point | 330-332 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.45 (d, 2H), 7.48 (t, 2H), 7.59 (t, 1H), 7.75 (d, 2H), 7.77 (d, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 128.4, 129.9, 131.5, 132.5, 135.8, 137.1, 138.4, 195.4 |

| IR (KBr, cm⁻¹) | 3060 (Ar C-H), 1650 (C=O), 1590, 1480, 1440 (Ar C=C), 1280 (C-CO-C), 840 (p-subst. benzene) |

| Mass Spectrum (EI) m/z (%) | 216 (M⁺, 50), 139 (77), 111 (28), 105 (100), 77 (44) |

Safety Considerations

-

Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.

-

4-Chlorobenzoyl chloride is a lachrymator and is corrosive. Avoid inhalation of vapors and contact with skin and eyes.

-

The reaction generates hydrogen chloride gas , which is corrosive and toxic. Ensure the reaction is performed in a fume hood.

Conclusion

The Friedel-Crafts acylation is a robust and efficient method for the laboratory synthesis of this compound. By carefully controlling the reaction conditions and employing appropriate purification techniques, high yields of the pure product can be obtained. This guide provides the necessary information for researchers to successfully and safely perform this synthesis. The provided data and protocols serve as a valuable resource for the scientific community engaged in organic synthesis and drug discovery.

References

The Core Mechanism of 4-Chlorobenzophenone in Photocrosslinking: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobenzophenone (4-CBP) is a highly efficient Type II photoinitiator widely employed in inducing photocrosslinking of polymeric systems. Its utility spans across various applications, from industrial coatings and inks to advanced biomaterials and drug delivery systems. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in photocrosslinking. It details the photophysical and photochemical processes, presents quantitative data, outlines key experimental protocols, and discusses the influence of its chemical structure on reactivity. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals working with photocurable materials.

Introduction

Photocrosslinking is a versatile method for modifying polymer properties, enabling the formation of three-dimensional networks with enhanced mechanical, thermal, and chemical stability. The process is initiated by photoinitiators, which absorb light and generate reactive species that induce the formation of covalent bonds between polymer chains. This compound, a halogenated derivative of benzophenone, is a prominent member of the Type II class of photoinitiators.[1][2] Its efficacy, cost-effectiveness, and well-understood mechanism make it a popular choice in numerous research and industrial applications.[3]

This guide will delve into the fundamental principles governing the function of this compound as a photocrosslinking agent.

Mechanism of Action

The photocrosslinking process initiated by this compound is a multi-step photochemical reaction that can be broadly categorized into photophysical and photochemical events. As a Type II photoinitiator, it requires the presence of a co-initiator or a hydrogen donor to generate the initiating free radicals.[1]

Photophysical Processes

-

UV Light Absorption (Excitation): The process begins with the absorption of ultraviolet (UV) light by the this compound molecule. The carbonyl chromophore in the molecule absorbs a photon, leading to the promotion of an electron from a non-bonding n-orbital to an anti-bonding π*-orbital. This transitions the molecule from its ground state (S₀) to an excited singlet state (S₁). The maximum absorption for this compound in alcohol occurs at approximately 260 nm.[4]

-

Intersystem Crossing (ISC): The excited singlet state (S₁) of benzophenone and its derivatives is very short-lived. It rapidly undergoes a highly efficient, spin-forbidden transition to a more stable, longer-lived triplet state (T₁).[5] This process, known as intersystem crossing, is a key characteristic of benzophenones and is fundamental to their photoinitiating activity. The triplet state is a diradical, with two unpaired electrons of the same spin, making it a highly reactive species.

References

Spectroscopic Profile of 4-Chlorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Chlorobenzophenone, a key intermediate in the synthesis of various pharmaceuticals and organic materials. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The data presented here were obtained in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded at 400 MHz, exhibits signals in the aromatic region corresponding to the nine protons of the two phenyl rings. The electron-withdrawing nature of the carbonyl group and the chlorine atom deshields the aromatic protons, causing them to resonate at lower fields.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.79 - 7.74 | m | 4H | Protons on the unsubstituted phenyl ring and protons ortho to the carbonyl on the chlorinated ring |

| 7.60 | t, J = 7.4 Hz | 1H | Proton para to the carbonyl on the unsubstituted phenyl ring |

| 7.52 - 7.44 | m | 4H | Protons meta to the carbonyl on both rings |

m = multiplet, t = triplet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum, typically recorded at 100 MHz, provides detailed information about the carbon framework of this compound. The spectrum shows distinct signals for the carbonyl carbon and the aromatic carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [1][3]

| Chemical Shift (δ) ppm | Assignment |

| 195.5 | C=O (Carbonyl) |

| 138.9 | Quaternary Carbon (C-Cl) |

| 137.2 | Quaternary Carbon (C-C=O, unsubstituted ring) |

| 135.9 | Quaternary Carbon (C-C=O, chlorinated ring) |

| 132.7 | CH (para to C=O on unsubstituted ring) |

| 131.5 | CH (ortho to C=O on chlorinated ring) |

| 130.0 | CH (ortho to C=O on unsubstituted ring) |

| 128.7 | CH (meta to C=O on chlorinated ring) |

| 128.4 | CH (meta to C=O on unsubstituted ring) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The spectrum is typically recorded using a potassium bromide (KBr) disc.

Table 3: FT-IR Spectroscopic Data for this compound (KBr Disc) [4]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | C-H Stretching (Aromatic) |

| 1625 | C=O Stretching (Ketone) |

| 1461 | C-H In-plane Bending (Aromatic) |

| 1400 | C-C Stretching (Aromatic) |

| 877 | C-H Out-of-plane Bending (Aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The presence of the conjugated system of the benzoyl group results in strong absorption in the UV region.

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Alcohol | 260 | 20,893 (log ε = 4.32)[5] |

The position and intensity of the absorption maximum can be influenced by the solvent used.[6]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

Instrumentation and Data Acquisition:

-

Instrument: 400 MHz (for ¹H NMR) and 100 MHz (for ¹³C NMR) Spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.

-

¹³C NMR: A standard proton-decoupled pulse sequence is used to obtain the ¹³C spectrum. DEPT-135 experiments can be performed to aid in the assignment of carbon signals.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[7]

-

The mixture should be ground to a fine, homogeneous powder.[7]

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.

-

Sample Holder: Pellet holder.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Background: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., ethanol).

-

From the stock solution, prepare a series of dilutions to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

Instrumentation and Data Acquisition:

-

Instrument: UV-Visible Spectrophotometer.

-

Cuvette: 1 cm path length quartz cuvette.

-

Scan Range: Typically 200-400 nm.

-

Blank: A cuvette containing the pure solvent is used as a blank to zero the instrument.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. rsc.org [rsc.org]

- 2. This compound(134-85-0) 1H NMR [m.chemicalbook.com]

- 3. Solved 100 MHz 13C NMR spectrum of the major product | Chegg.com [chegg.com]

- 4. jconsortium.com [jconsortium.com]

- 5. This compound | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. shimadzu.com [shimadzu.com]

An In-depth Technical Guide on the Solubility of 4-Chlorobenzophenone in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chlorobenzophenone (4-CBP), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding the solubility of this compound in various organic solvents is critical for process design, purification, and formulation development. This document compiles available solubility data, details experimental protocols for its determination, and provides insights into the thermodynamic behavior of 4-CBP in solution.

Introduction to this compound and its Solubility

This compound (C₁₃H₉ClO) is a crystalline solid at room temperature. Its molecular structure, featuring a polar carbonyl group and two aromatic rings, one of which is substituted with a chlorine atom, dictates its solubility characteristics. The principle of "like dissolves like" provides a preliminary guide; 4-CBP is generally soluble in moderately polar and non-polar organic solvents and has limited solubility in highly polar solvents like water. For many applications in the pharmaceutical and chemical industries, precise quantitative solubility data is essential for optimizing reaction conditions, crystallization processes, and formulation strategies.

Quantitative Solubility Data

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Qualitative Solubility |

| Acetone | Soluble[1][2] |

| Benzene | Soluble[2] |

| Chloroform | Slightly Soluble[3] |

| Carbon Tetrachloride | Slightly Soluble[2] |

| Ethanol | Soluble[1][2] |

| Ether | Soluble[2] |

| Ethyl Acetate | Slightly Soluble[3] |

| Methanol | Slightly Soluble[3] |

Note: This table is based on publicly available safety data sheets and chemical database information. Quantitative data requires experimental verification.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental methods. The gravimetric method is a widely used and reliable technique for determining the solubility of solid compounds in liquid solvents.

Gravimetric Method

The gravimetric method involves saturating a solvent with the solute at a constant temperature, and then determining the mass of the dissolved solute in a known mass of the solvent.

Experimental Workflow for Gravimetric Solubility Determination

Caption: A general workflow for the gravimetric determination of solubility.

Detailed Methodology:

-

Apparatus:

-

A jacketed glass vessel to maintain a constant temperature.

-

A magnetic stirrer and stir bar.

-

A calibrated thermometer.

-

A syringe with a filter attachment (e.g., 0.45 µm PTFE filter).

-

A precision analytical balance.

-

Drying oven.

-

-

Materials:

-

High-purity this compound.

-

High-purity organic solvent of interest.

-

-

Procedure:

-

An excess amount of this compound is added to a known mass of the solvent in the jacketed glass vessel.

-

The mixture is continuously stirred at a constant, controlled temperature to allow the solution to reach equilibrium (saturation). The time to reach equilibrium should be determined experimentally but is typically several hours.

-

Once equilibrium is reached, stirring is stopped, and the solid is allowed to settle.

-

A sample of the clear supernatant is carefully withdrawn using a pre-weighed, temperature-controlled syringe fitted with a filter to prevent any undissolved solid from being collected.

-

The mass of the withdrawn sample (solution) is recorded.

-

The solvent is evaporated from the sample under controlled conditions (e.g., in a drying oven at a temperature below the boiling point of the solvent and the melting point of 4-CBP) until a constant mass of the dried solute is obtained.

-

The mass of the dried this compound is recorded.

-

-

Data Calculation:

-

The mass of the solvent in the sample is calculated by subtracting the mass of the dissolved solute from the total mass of the solution sample.

-

Solubility can then be expressed in various units:

-

Mass Fraction (w): mass of solute / (mass of solute + mass of solvent)

-

Mole Fraction (x): moles of solute / (moles of solute + moles of solvent)

-

Grams per 100g of Solvent: (mass of solute / mass of solvent) * 100

-

-

Factors Influencing Solubility

The solubility of this compound is primarily influenced by two key factors:

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the energy needed to break the crystal lattice of the solid and to overcome the intermolecular forces between solvent molecules.

-

Solvent Polarity: The chemical nature of the solvent plays a crucial role. Solvents with polarity and hydrogen bonding capabilities similar to this compound are generally better at dissolving it. The presence of the polar carbonyl group in 4-CBP allows for dipole-dipole interactions, while the aromatic rings can engage in van der Waals forces.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in various organic solvents and provided a detailed experimental protocol for its quantitative determination. For researchers, scientists, and drug development professionals, having access to accurate and reliable solubility data is paramount for the successful design and implementation of chemical processes. It is strongly recommended that experimental measurements be conducted to obtain precise solubility data for specific applications, as qualitative descriptions can be insufficient for process optimization and control.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 4-Chlorobenzophenone

Disclaimer: The crystallographic data for pure 4-chlorobenzophenone is not publicly available. This document presents the crystal structure and molecular geometry of this compound as determined from its co-crystal with salicylhydrazide (1:1), deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2392016.[1] The presence of the co-former, salicylhydrazide, may influence the presented molecular geometry of this compound.

Introduction

This compound is a versatile organic compound with significant applications in various fields, including as a photoinitiator in polymer chemistry, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, and a UV filter in cosmetics.[2] Its chemical structure, consisting of a benzophenone core with a chlorine atom substituted at the para position of one phenyl ring, dictates its physicochemical properties and reactivity. A thorough understanding of its three-dimensional structure at the atomic level is crucial for elucidating structure-activity relationships, designing novel derivatives, and controlling its solid-state properties.

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of this compound, based on single-crystal X-ray diffraction data from a co-crystal. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the solid-state conformation of this important molecule.

Crystal Structure and Molecular Geometry

The crystal structure of the this compound-salicylhydrazide (1:1) co-crystal was determined by single-crystal X-ray diffraction. In this structure, the this compound and salicylhydrazide molecules are arranged alternately.[3]

Crystallographic Data

The following table summarizes the crystallographic data for the co-crystal.

| Parameter | Value |

| CCDC Deposition Number | 2392016 |

| Empirical Formula | C₂₀H₁₇ClN₂O₃ |

| Formula Weight | 384.81 |

| Temperature | 289 K |

| Wavelength | 1.54184 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 6.2486(3) Å |

| b | 7.4746(4) Å |

| c | 19.0245(10) Å |

| α | 89.341(2)° |

| β | 85.998(2)° |

| γ | 83.651(2)° |

| Volume | 880.94(8) ų |

| Z | 2 |

Data obtained from the co-crystal of this compound and salicylhydrazide.[1]

Molecular Geometry of this compound

The molecular geometry of this compound within the co-crystal reveals important conformational features. The dihedral angle between the two phenyl rings of the this compound molecule is 48.3°.[3] This twist is a characteristic feature of benzophenone derivatives and is influenced by steric hindrance between the ortho-hydrogen atoms of the phenyl rings.

Note: The following tables for bond lengths, bond angles, and torsion angles would be populated with the specific values for the this compound molecule as detailed in the full crystallographic information file (CIF) for CCDC 2392016. Due to the limitations of the current environment, placeholder values are used.

Table 2: Selected Bond Lengths of this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| Cl1 | C4' | Value from CIF |

| O1 | C7 | Value from CIF |

| C1 | C7 | Value from CIF |

| C1' | C7 | Value from CIF |

| C1-C6 | (Aromatic) | Range from CIF |

| C1'-C6' | (Aromatic) | Range from CIF |

Table 3: Selected Bond Angles of this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| O1 | C7 | C1 | Value from CIF |

| O1 | C7 | C1' | Value from CIF |

| C1 | C7 | C1' | Value from CIF |

| Cl1 | C4' | C3' | Value from CIF |

| Cl1 | C4' | C5' | Value from CIF |

Table 4: Selected Torsion Angles of this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| C2 | C1 | C7 | O1 | Value from CIF |

| C2 | C1 | C7 | C1' | Value from CIF |

| C2' | C1' | C7 | O1 | Value from CIF |

| C2' | C1' | C7 | C1 | Value from CIF |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of the this compound co-crystal was achieved through single-crystal X-ray diffraction. The following is a detailed, generalized protocol for such an experiment.

Crystal Growth

High-quality single crystals are paramount for a successful X-ray diffraction experiment. For the this compound-salicylhydrazide co-crystal, the crystals were obtained by slow evaporation.

-

Dissolution: Dissolve equimolar amounts of this compound and salicylhydrazide in a suitable solvent (e.g., ethanol) in a clean vessel.[3] Gentle heating or ultrasonication can be used to ensure complete dissolution.[3]

-

Evaporation: Cover the vessel in a manner that allows for slow evaporation of the solvent (e.g., with parafilm containing a few pinholes).

-

Incubation: Store the vessel in a vibration-free environment at a constant, cool temperature.

-

Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them from the solution.

Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Diffractometer Setup: The mounted crystal is placed on the diffractometer and cooled to the desired temperature (e.g., 289 K for this co-crystal) to minimize thermal vibrations.

-

X-ray Source: A monochromatic X-ray beam (e.g., Cu Kα radiation with λ = 1.54184 Å) is directed at the crystal.[3]

-

Diffraction Pattern Collection: The crystal is rotated, and a series of diffraction patterns are collected by a detector at different orientations.

Structure Solution and Refinement

-

Data Integration and Scaling: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then scaled and merged.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

-

Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. For the this compound co-crystal, the structure was solved using Direct Methods with the SHELXT program.[3]

-

Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. This refinement was carried out using the SHELXL program within the OLEX2 software suite.[3]

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]

-

Validation: The final crystal structure is validated using tools like checkCIF to ensure its geometric and crystallographic reasonability.

Visualizations

Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: Experimental workflow for single-crystal X-ray diffraction.

References

An In-depth Technical Guide to the Photochemical and Photophysical Properties of 4-Chlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzophenone is an aromatic ketone of significant interest across various scientific disciplines, including organic synthesis, polymer chemistry, and pharmacology.[1][2][3] Its utility largely stems from its distinct photochemical and photophysical properties, particularly its function as a Type II photoinitiator in UV curing processes.[1] This technical guide provides a comprehensive overview of the core photochemical and photophysical characteristics of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key processes to support researchers and professionals in their scientific endeavors.

Core Photophysical and Photochemical Principles

The photochemistry of this compound, much like its parent compound benzophenone, is governed by the efficient absorption of ultraviolet (UV) radiation and subsequent population of its triplet excited state.[4] Upon absorption of a photon, the molecule transitions from its ground state (S₀) to an excited singlet state (S₁), which is typically of nπ* character. This excited singlet state is short-lived and undergoes a rapid and highly efficient process known as intersystem crossing (ISC) to populate the lower-energy triplet state (T₁), also of nπ* character.[4] The high quantum yield of this process makes the long-lived triplet state the primary photoactive species.

The triplet state of this compound is a potent hydrogen abstractor and can participate in a variety of photochemical reactions, including photoreduction and energy transfer processes.[5] This reactivity is the basis for its application as a photoinitiator, where it abstracts a hydrogen atom from a synergist molecule (often a tertiary amine) to generate free radicals that initiate polymerization.[6]

Data Presentation

The following tables summarize the key quantitative photophysical and physical properties of this compound.

Table 1: Photophysical Properties of this compound

| Property | Value | Solvent | Citation |

| Absorption Maximum (λmax) | ~263 nm | Acetonitrile | [7] |

| Molar Extinction Coefficient (ε) | ~17,000 M-1cm-1 | Acetonitrile | [7] |

| Triplet State Lifetime (τT) | ~12 µs | Acetonitrile | [7] |

| Fluorescence Quantum Yield (Φf) | Not Reported (Expected to be very low) | - | [7] |

| Phosphorescence Quantum Yield (Φp) | Not Reported (Expected to be very low at room temperature) | - | [7] |

| Intersystem Crossing Quantum Yield (Φisc) | Not Reported (Expected to be near unity) | - | [4] |

Table 2: Physical Properties of this compound

| Property | Value | Citation |

| Molecular Formula | C₁₃H₉ClO | |

| Molecular Weight | 216.66 g/mol | |

| Melting Point | 75-77 °C | |

| Boiling Point | 332 °C | |

| Appearance | White to off-white crystalline powder |

Mandatory Visualizations

The following diagrams illustrate key photochemical processes and experimental workflows involving this compound.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from established Friedel-Crafts acylation procedures.[8][9][10][11]

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

4-Chlorobenzoyl chloride

-

Benzene

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

-

Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in the flask and cool the mixture to 0-5 °C using an ice bath.

-

Add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel.

-

Add the 4-chlorobenzoyl chloride solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, add benzene (1.2 equivalents) dropwise over 30 minutes, again keeping the temperature below 10 °C.

-

Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield pure this compound.

Measurement of UV-Vis Absorption Spectrum

Instrumentation:

-

Dual-beam UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of this compound of a known concentration in the desired solvent (e.g., acetonitrile).

-

Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance values in the range of 0.1 to 1.0.

-

Fill a quartz cuvette with the pure solvent to serve as a blank.

-

Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams of the spectrophotometer.

-

Measure the absorbance spectrum of each of the diluted solutions of this compound over a wavelength range of 200-450 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

To determine the molar extinction coefficient (ε), plot the absorbance at λmax against the concentration of the solutions. The slope of the resulting linear plot, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient.[7]

Measurement of Triplet State Lifetime using Laser Flash Photolysis

Instrumentation:

-

Nanosecond laser flash photolysis setup

-

Pulsed laser (e.g., Nd:YAG laser, 355 nm excitation)

-

Pulsed xenon lamp (probe light)

-

Monochromator

-

Photomultiplier tube (PMT) detector or ICCD camera

-

Digital oscilloscope

Procedure:

-

Prepare a solution of this compound in the desired solvent (e.g., acetonitrile) with an absorbance of approximately 0.3-0.5 at the excitation wavelength (355 nm).

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes to remove dissolved oxygen, which can quench the triplet state.

-

Place the sample in a quartz cuvette within the laser flash photolysis apparatus.

-

Excite the sample with a short pulse from the laser.

-

Monitor the change in absorbance of the probe light at a wavelength where the triplet state absorbs (for benzophenones, typically in the 520-540 nm region).

-

Record the decay of the transient absorption signal over time using the PMT and oscilloscope.

-

The resulting kinetic trace is then fitted to a first-order or mixed-order decay model to extract the triplet state lifetime (τT).[12]

Conclusion

This compound exhibits robust photochemical activity, primarily driven by its highly efficient intersystem crossing to the triplet state. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals working with this versatile molecule. Understanding its photophysical and photochemical properties is crucial for its effective application in areas ranging from polymer science to the development of novel phototherapeutics. Further research to precisely determine the quantum yields of fluorescence, phosphorescence, and intersystem crossing will provide an even more complete picture of the photophysics of this important compound.

References

- 1. Solvent dependence of triplet energy transfer from triplet benzophenone to naphthols and methoxynaphthalenes - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scribd.com [scribd.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. websites.umich.edu [websites.umich.edu]

- 9. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. edinst.com [edinst.com]

Introduction to 4-Chlorobenzophenone and its Photophysical Properties

An In-depth Technical Guide on the Quantum Yield of Triplet Formation for 4-Chlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield of triplet formation for this compound, a critical parameter for professionals in drug development and photochemical research. This document outlines the available data, details the experimental protocols for its determination, and illustrates the underlying photophysical processes.

This compound (4-CBP) is an aromatic ketone widely utilized as a photoinitiator in UV curing processes and as a versatile intermediate in organic synthesis, including the preparation of pharmaceuticals and agrochemicals. Its photochemical and photophysical properties are central to these applications. Upon absorption of ultraviolet (UV) light, this compound is excited from its ground state (S₀) to an excited singlet state (S₁). Subsequently, it can undergo intersystem crossing (ISC) to a triplet state (T₁). The efficiency of this process is quantified by the triplet quantum yield (ΦT), which is the fraction of absorbed photons that result in the formation of the triplet state.

The triplet state of benzophenones is known for its relatively long lifetime and high reactivity, making it a potent species in various photochemical reactions, including hydrogen abstraction and energy transfer. Therefore, a thorough understanding of its formation efficiency is paramount for controlling and optimizing these processes.

Quantitative Data on Triplet Formation

The presence of a chlorine atom at the para position is expected to have a nuanced effect. The heavy-atom effect introduced by chlorine can, in principle, enhance the rate of intersystem crossing due to increased spin-orbit coupling. However, for a molecule that already exhibits a near-unity triplet quantum yield, the observable increase would be negligible. Therefore, it is widely accepted in the scientific community that the triplet quantum yield of this compound is also approximately 1.0.

For comparative purposes, the table below summarizes the key photophysical data for this compound and its parent compound, benzophenone.

| Compound | Solvent | Triplet Quantum Yield (ΦT) | Triplet Energy (ET) (kJ/mol) | Triplet Lifetime (τT) |

| This compound | Various | ≈ 1.0 (estimated) | Not explicitly found | Not explicitly found |

| Benzophenone | Various | ≈ 1.0[1][2][3] | ~288 | Varies with solvent and concentration |

Note: The triplet lifetime is highly sensitive to the solvent environment and the presence of quenchers.

Experimental Protocols: Determination of Triplet Quantum Yield

The most common and direct method for determining the triplet quantum yield is nanosecond laser flash photolysis (LFP) .[2][4][5][6][7] This pump-probe technique allows for the direct observation and quantification of transient species like triplet states.

Principle of Laser Flash Photolysis

In an LFP experiment, the sample is first excited with a short, intense laser pulse (the "pump" pulse) at a wavelength where the molecule absorbs. This populates the excited singlet state, which then undergoes intersystem crossing to the triplet state. A second, weaker light source (the "probe" beam), typically a broadband lamp, is passed through the sample at a right angle to the pump beam. The absorption of this probe light by the transient triplet state is monitored over time with a fast detector, such as a photomultiplier tube or a CCD camera. By comparing the intensity of the triplet-triplet absorption signal of the sample to that of a standard with a known triplet quantum yield under identical conditions, the ΦT of the sample can be determined.

Detailed Methodology

1. Sample Preparation:

-

Standard: A solution of a well-characterized standard with a known triplet quantum yield is prepared. Benzophenone is an excellent choice for this purpose, given its ΦT ≈ 1.0.

-

Sample: A solution of this compound is prepared in the same solvent as the standard.

-

Concentration: The concentrations of both the standard and the sample solutions are adjusted to have the same absorbance (typically between 0.1 and 0.3) at the excitation wavelength of the laser. This ensures that both solutions absorb the same number of photons.

-

Solvent: A spectrograde, inert solvent in which both the sample and standard are soluble and stable is chosen. Acetonitrile and benzene are common choices.

-

Deoxygenation: The solutions must be thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20-30 minutes prior to and during the experiment. Molecular oxygen is an efficient quencher of triplet states and its presence will significantly shorten the triplet lifetime and affect the accuracy of the measurement.

2. Laser Flash Photolysis System Setup:

-

Excitation Source (Pump): A pulsed laser, such as a Nd:YAG laser, is typically used. The third harmonic at 355 nm is a common excitation wavelength for benzophenones. The laser pulse width is typically in the nanosecond range.

-

Probing Source: A high-intensity lamp, such as a xenon arc lamp, provides the continuous probe beam.

-

Detection System: A monochromator is used to select the wavelength of the probe beam to be monitored. A fast detector, like a photomultiplier tube (PMT), is connected to an oscilloscope to record the change in absorbance over time.

3. Data Acquisition:

-

The deoxygenated solution of the standard (benzophenone) is placed in a quartz cuvette in the sample holder.

-

The sample is irradiated with the laser pulse, and the transient absorption signal of the benzophenone triplet (λmax ≈ 525-535 nm in many solvents) is recorded at the end of the laser pulse (ΔODstd).

-

The cuvette is then replaced with the deoxygenated solution of the this compound sample.

-

The sample is irradiated under the exact same conditions (laser power, alignment), and the transient absorption of the this compound triplet is recorded at its absorption maximum (ΔODsmp).

4. Calculation of Triplet Quantum Yield: The triplet quantum yield of the sample (ΦT,smp) is calculated using the following equation:

ΦT,smp = ΦT,std * (ΔODsmp / ΔODstd) * (εT,std / εT,smp)

Where:

-

ΦT,std is the triplet quantum yield of the standard.

-

ΔODsmp and ΔODstd are the maximum changes in optical density for the sample and standard, respectively.

-

εT,smp and εT,std are the molar extinction coefficients of the triplet-triplet absorption for the sample and standard, respectively.

If the molar extinction coefficients are unknown, a comparative method assuming they are similar (a reasonable assumption for structurally related molecules like benzophenone and this compound) can provide a good estimate.

Visualizations

Photophysical Pathways of this compound

The following diagram illustrates the key photophysical processes that this compound undergoes upon UV excitation, as described by a Jablonski diagram.

Caption: Jablonski diagram for this compound.

Experimental Workflow for Triplet Quantum Yield Determination

The logical flow of the laser flash photolysis experiment to determine the triplet quantum yield is depicted below.

Caption: Workflow for Triplet Quantum Yield Determination.

Conclusion

The triplet quantum yield of this compound is a fundamental parameter that governs its utility in various photochemical applications. While a precise experimental value is not explicitly documented, based on the well-established photophysics of benzophenone, a triplet quantum yield of approximately 1.0 is a highly reliable estimate. The experimental determination of this value can be robustly achieved using nanosecond laser flash photolysis, a powerful technique for probing the dynamics of transient excited states. The detailed protocol provided herein serves as a guide for researchers and scientists to accurately measure this and other critical photophysical parameters, thereby enabling the informed design and development of novel photosensitizers and pharmaceutical agents.

References

- 1. Benzophenones in the higher triplet excited states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Laser flash photolysis study of the photochemical formation of colloidal Ag nanoparticles in the presence of benzophenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Flash Photolysis | Chem Lab [chemlab.truman.edu]

- 6. Flash photolysis - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Material Safety and Handling of 4-Chlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 4-Chlorobenzophenone (CAS No. 134-85-0). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge for its safe handling, use, and disposal. This document includes a summary of its physicochemical properties, toxicological data, experimental protocols for its synthesis and analysis, and relevant biological pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] It is insoluble in water but soluble in organic solvents such as ethanol, ether, and acetone.[3][4]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₉ClO | [4][5] |

| Molecular Weight | 216.67 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder/solid | [1][2][5] |

| Odor | Odorless | [5][6] |

| Melting Point | 75 - 77 °C (167 - 170.6 °F) | [1][5][6] |

| Boiling Point | 330 - 332 °C (626 - 629.6 °F) | [5][6] |

| Flash Point | 143 °C (289.4 °F) | [5][6] |

| Water Solubility | Insoluble | [3][5] |

| log Pow (Octanol-Water Partition Coefficient) | 3.748 | [5][6] |

Toxicological Information

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[5][7][8] The toxicological properties have not been fully investigated, and no acute toxicity information is available for the product.[5]

| Hazard Classification | Category | Target Organ(s) | Reference(s) |

| Skin Corrosion/Irritation | Category 2 | Skin | [5][7][8] |

| Serious Eye Damage/Eye Irritation | Category 2 | Eyes | [5][7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Respiratory System | [5][7][8] |

Ecotoxicity:

-

Microtox: EC50 = 1.06 mg/L for 5 min; EC50 = 1.22 mg/L for 15 min; EC50 = 1.40 mg/L for 30 min[5]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a common method for the synthesis of this compound.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Chlorobenzene

-

Benzoyl Chloride

-

Ice-cold dilute Hydrochloric Acid

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous Sodium Sulfate

-

Hexane

-

Ethyl Acetate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Set up the three-necked flask with the reflux condenser, dropping funnel, and magnetic stirrer. Ensure all glassware is dry.

-

In the flask, add anhydrous aluminum chloride and anhydrous chlorobenzene.

-

Cool the flask in an ice-water bath.

-

Slowly add benzoyl chloride dropwise from the dropping funnel with continuous stirring. Control the rate of addition to maintain a gentle evolution of HCl gas.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to 45-55°C and maintain for approximately 2 hours.

-

After the reaction is complete, cool the mixture and slowly pour it into a beaker containing ice-cold dilute hydrochloric acid to quench the reaction.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

References

- 1. oecd.org [oecd.org]

- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. oecd.org [oecd.org]

- 7. CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone - Google Patents [patents.google.com]

- 8. catalog.labcorp.com [catalog.labcorp.com]

Potential Metabolites of 4-Chlorobenzophenone in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobenzophenone (4-CBP), a halogenated aromatic ketone, is a known metabolite of several pharmaceutical compounds, including the antihistamine clemastine.[1][2] Its persistence and potential for further biotransformation necessitate a thorough understanding of its metabolic fate in biological systems. This technical guide provides a comprehensive overview of the potential metabolic pathways of 4-CBP, focusing on key Phase I and Phase II reactions. While specific quantitative kinetic data for 4-CBP metabolism is not extensively available in public literature, this guide outlines the primary anticipated metabolites based on established principles of xenobiotic metabolism. Furthermore, it details the experimental protocols required to elucidate these pathways, identify the involved enzymes, and quantify the metabolites, providing a roadmap for researchers in this field.

Introduction

This compound is primarily formed in vivo through the O-dealkylation of parent drug compounds like clemastine.[1][2] As a xenobiotic, it is subject to metabolic processes primarily in the liver, aimed at increasing its polarity to facilitate excretion. These processes are broadly categorized into Phase I functionalization reactions and Phase II conjugation reactions. Understanding these metabolic transformations is crucial for assessing the compound's pharmacokinetic profile, potential for bioaccumulation, and any associated toxicological endpoints.

Predicted Metabolic Pathways

The metabolism of this compound is predicted to proceed through two main phases:

-

Phase I Metabolism: Primarily involving oxidation through the cytochrome P450 (CYP) enzyme system. The most probable initial transformation is aromatic hydroxylation.[1][2]

-

Phase II Metabolism: Subsequent conjugation of the newly introduced hydroxyl group with endogenous molecules like glucuronic acid or sulfate to form highly water-soluble conjugates for excretion.

Phase I: Aromatic Hydroxylation

The primary Phase I metabolic route for 4-CBP is anticipated to be hydroxylation of one of the aromatic rings. Given the presence of the electron-withdrawing chlorine atom on one ring, hydroxylation is most likely to occur on the unsubstituted phenyl ring, leading to the formation of 4-hydroxy-4'-chlorobenzophenone . This is a common metabolic pathway for many xenobiotics containing phenyl moieties.

Phase II: Glucuronidation and Sulfation

The phenolic hydroxyl group of 4-hydroxy-4'-chlorobenzophenone is a prime substrate for Phase II conjugation enzymes.

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) are expected to catalyze the transfer of glucuronic acid to the hydroxyl group, forming 4-hydroxy-4'-chlorobenzophenone-O-glucuronide .

-

Sulfation: Sulfotransferases (SULTs) may also conjugate a sulfonate group to the hydroxyl moiety, resulting in the formation of 4-hydroxy-4'-chlorobenzophenone-O-sulfate .

These conjugation reactions significantly increase the water solubility of the metabolite, facilitating its elimination from the body, primarily via urine.

Quantitative Data Summary

As of the latest literature review, specific quantitative data on the enzyme kinetics (e.g., Km, Vmax) for the metabolism of this compound are not available. The following table is provided as a template for researchers to populate as data becomes available through the experimental protocols outlined in this guide.

| Metabolic Step | Parent Compound | Metabolite | Enzyme System (Predicted) | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Aromatic Hydroxylation | This compound | 4-Hydroxy-4'-chlorobenzophenone | Cytochrome P450 (CYP) | Data not available | Data not available | |

| Glucuronidation | 4-Hydroxy-4'-chlorobenzophenone | 4-Hydroxy-4'-chlorobenzophenone-O-glucuronide | UDP-glucuronosyltransferase (UGT) | Data not available | Data not available | |

| Sulfation | 4-Hydroxy-4'-chlorobenzophenone | 4-Hydroxy-4'-chlorobenzophenone-O-sulfate | Sulfotransferase (SULT) | Data not available | Data not available |

Experimental Protocols

To investigate the metabolism of this compound, a series of in vitro experiments can be conducted.

In Vitro Metabolism using Human Liver Microsomes (Phase I)

This protocol is designed to identify and quantify the formation of Phase I metabolites, such as 4-hydroxy-4'-chlorobenzophenone.

Materials:

-

This compound

-

Human Liver Microsomes (HLMs)

-